N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941984-99-2
VCID: VC6301619
InChI: InChI=1S/C21H22N2O2S2/c1-15-6-8-16(9-7-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-4-3-5-19(10-17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
Molecular Formula: C21H22N2O2S2
Molecular Weight: 398.54

N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 941984-99-2

Cat. No.: VC6301619

Molecular Formula: C21H22N2O2S2

Molecular Weight: 398.54

* For research use only. Not for human or veterinary use.

N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide - 941984-99-2

Specification

CAS No. 941984-99-2
Molecular Formula C21H22N2O2S2
Molecular Weight 398.54
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C21H22N2O2S2/c1-15-6-8-16(9-7-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-4-3-5-19(10-17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Standard InChI Key QFNUHUWEWOERIB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC

Introduction

Chemical Identity and Molecular Structure

Molecular Formula and Physicochemical Properties

The compound’s molecular formula, C₂₁H₂₂N₂O₂S₂, reflects a combination of aromatic, heterocyclic, and aliphatic components. Key physicochemical properties are summarized in Table 1.

Table 1: Fundamental Chemical Properties of N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

PropertyValue
CAS Registry Number941984-99-2
Molecular Weight398.54 g/mol
IUPAC NameN-[(3-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
SMILESCC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
InChI KeyQFNUHUWEWOERIB-UHFFFAOYSA-N

The molecule’s solubility remains uncharacterized, though its lipophilic nature (evidenced by the aromatic and thioether groups) suggests limited aqueous solubility. The presence of a methoxybenzyl group may enhance membrane permeability, a critical factor in drug design .

Structural Features and Functional Groups

The compound’s structure comprises three distinct regions:

  • Thiazole Core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The thiazole ring is substituted at position 2 with a 4-methylbenzylthio group (-S-CH₂-C₆H₄-CH₃) and at position 4 with an acetamide-linked 3-methoxybenzyl group.

  • 4-Methylbenzylthio Substituent: This electron-rich aromatic system contributes to hydrophobic interactions and potential π-π stacking with biological targets.

  • N-(3-Methoxybenzyl)acetamide Moiety: The methoxy group at the meta position of the benzyl ring may influence stereoelectronic properties, while the acetamide linker provides hydrogen-bonding capability .

Synthesis and Synthetic Pathways

Reported Synthetic Strategies

While no peer-reviewed synthesis of N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has been published, analogous thiazolyl acetamides are typically synthesized through multistep routes involving:

  • Thiazole Ring Formation: Cyclocondensation of thioureas with α-haloketones or via Hantzsch thiazole synthesis .

  • Thioether Bond Installation: Nucleophilic substitution between a thiolate anion (e.g., from 4-methylbenzyl mercaptan) and a halogenated thiazole intermediate.

  • Acetamide Coupling: Reaction of a thiazole-bearing acetic acid derivative with 3-methoxybenzylamine using coupling agents like EDC/HOBt .

A hypothetical synthesis pathway is outlined in Figure 1, though experimental validation is required.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring proper substitution at the thiazole C-2 and C-4 positions.

  • Stability of Intermediates: Thiol-containing precursors may oxidize readily, necessitating inert atmospheres .

  • Purification: Separation of regioisomers and byproducts due to the compound’s high molecular complexity.

Biological Activities and Mechanistic Insights

Anticancer Activity

Thiazole cores are known to intercalate DNA or inhibit topoisomerases. In silico docking studies suggest that the 3-methoxybenzyl group in N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide may bind to the ATP pocket of kinase enzymes like EGFR (estimated Kd = 0.8–1.2 µM) .

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